molecular formula C10H7F3O3 B2958223 Methyl 3-formyl-5-(trifluoromethyl)benzoate CAS No. 959632-17-8

Methyl 3-formyl-5-(trifluoromethyl)benzoate

Cat. No.: B2958223
CAS No.: 959632-17-8
M. Wt: 232.158
InChI Key: YFEHZLHUOABJFH-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the reaction of m-trifluoromethyl benzoyl fluoride with methanol in the presence of a base such as light calcium carbonate . The reaction is typically carried out at a temperature of 40-45°C, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like or .

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Methyl 3-carboxy-5-(trifluoromethyl)benzoate.

    Reduction: Methyl 3-hydroxymethyl-5-(trifluoromethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-5-(trifluoromethyl)benzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Methyl 3-formyl-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Methyl 3-formylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the formyl group, affecting its ability to participate in certain reactions.

The presence of both the formyl and trifluoromethyl groups in this compound makes it unique and versatile for various applications in research and industry .

Properties

IUPAC Name

methyl 3-formyl-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEHZLHUOABJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959632-17-8
Record name methyl 3-formyl-5-(trifluoromethyl)benzoate
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